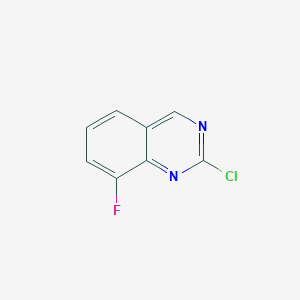

2-Chloro-8-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 8-Fluoroquinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Among its many variations, the introduction of a fluorine atom at the 8-position has emerged as a particularly impactful strategy in drug design. This guide provides a comprehensive technical overview of the 8-fluoroquinazoline scaffold, delving into its synthesis, physicochemical properties, and diverse biological applications. We will explore the nuanced structure-activity relationships that govern its interactions with various biological targets, with a particular focus on its role in the development of potent and selective kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

Introduction: The Strategic Advantage of the 8-Fluoro-Substitution

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that has captivated medicinal chemists for decades. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The strategic incorporation of a fluorine atom at the 8-position of the quinazoline ring can profoundly influence the molecule's physicochemical and pharmacokinetic properties.

The C-F bond is highly polarized and strong, and the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom. However, its high electronegativity can significantly alter the electronic distribution within the aromatic system. This can lead to:

-

Enhanced Metabolic Stability: The C-F bond is more resistant to metabolic cleavage compared to a C-H bond, often leading to an improved pharmacokinetic profile.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Increased Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

-

Improved Selectivity: The unique electronic and steric properties of the 8-fluoro substituent can fine-tune the molecule's interaction with the target protein, potentially leading to improved selectivity over related proteins and a better safety profile.

This guide will explore how these fundamental principles translate into the successful design and development of novel therapeutics based on the 8-fluoroquinazoline scaffold.

Synthetic Strategies for Assembling the 8-Fluoroquinazoline Core

The construction of the 8-fluoroquinazoline scaffold can be achieved through several synthetic routes, often adapting classical quinazoline syntheses to accommodate the fluorinated starting materials. The choice of synthetic strategy typically depends on the desired substitution pattern on the quinazoline core and the availability of starting materials.

The Niementowski Reaction: A Classic Approach

The Niementowski reaction is a cornerstone of quinazoline synthesis, involving the condensation of an anthranilic acid with an amide.[4][5] For the synthesis of 8-fluoroquinazolines, the corresponding 2-amino-3-fluorobenzoic acid is a key starting material.

Conceptual Workflow of the Niementowski Reaction:

Figure 1: Conceptual workflow of the Niementowski reaction for 8-fluoroquinazoline synthesis.

This method is particularly useful for accessing 8-fluoro-4(3H)-quinazolinones, which can then be further functionalized. Modern variations of the Niementowski reaction often employ microwave irradiation to reduce reaction times and improve yields.[5]

Multi-component Reactions for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) have gained prominence in medicinal chemistry for their efficiency in generating molecular diversity from simple starting materials in a single step.[2] Several MCRs have been adapted for the synthesis of quinazoline derivatives, which can be applied to the construction of 8-fluoroquinazolines.

Representative Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

This protocol details the synthesis of a specific 8-fluoroquinazoline derivative that has shown promising activity as an Aurora A kinase inhibitor.[3]

Step 1: Synthesis of 3-Fluoro-2-(3-bromobenzamido)benzoic acid

-

To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to form the Quinazoline Ring

-

Reflux a mixture of the product from Step 1 (1.0 eq) and thionyl chloride (excess) for 3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the residue in a suitable solvent and react with an appropriate reagent to introduce the carboxylic acid functionality at the 4-position.

-

The final product, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can be purified by crystallization.

Biological Activities of the 8-Fluoroquinazoline Scaffold

The 8-fluoroquinazoline core has proven to be a versatile scaffold for the development of inhibitors targeting a range of biological targets, with a particular emphasis on protein kinases involved in cancer and other diseases.

Kinase Inhibition: A Dominant Application

The majority of research on 8-fluoroquinazoline derivatives has focused on their potential as kinase inhibitors. The scaffold is well-suited to bind to the ATP-binding pocket of many kinases.

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several 8-fluoroquinazoline derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A.[3]

One notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has demonstrated potent and selective inhibition of Aurora A kinase.[3] This compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cell lines.[3]

Signaling Pathway of Aurora A Kinase in Mitosis:

Figure 2: Simplified signaling pathway of Aurora A kinase in mitosis and the point of intervention by 8-fluoroquinazoline inhibitors.

Table 1: In Vitro Activity of Representative 8-Fluoroquinazoline Aurora A Kinase Inhibitors [3]

| Compound ID | R1 | R2 | Aurora A Inhibition (%) at 10 µM |

| 6c | F | Me | 65.7 |

| 6d | F | H | 72.3 |

| 6e | F | Br | 85.2 |

Data extracted from Elsherbeny et al., 2022.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a hallmark of many cancers, and several quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are approved anticancer drugs.[4] The incorporation of an 8-fluoro substituent has been explored as a strategy to develop next-generation EGFR inhibitors with improved potency and selectivity, particularly against resistance-conferring mutations.[1]

Emerging Therapeutic Areas

While kinase inhibition remains the most explored application, the 8-fluoroquinazoline scaffold is also being investigated for other therapeutic indications.

The broader quinazoline class of compounds has been reported to possess antibacterial, antifungal, and antiviral properties.[2][6] While specific studies on 8-fluoroquinazoline derivatives in this context are less common, the unique electronic properties conferred by the fluorine atom make this an area ripe for further investigation. Some studies have reported the synthesis of fluoro-quinazolines with promising in vitro activity against human cytomegalovirus (HCMV).[7]

Recent research has begun to explore the potential of quinazoline derivatives as neuroprotective agents.[5][8] Some studies have shown that certain quinazolinone derivatives can protect neuronal cells from cytotoxicity induced by oxidative stress and neuroinflammation.[8] The ability of the 8-fluoro substituent to enhance blood-brain barrier penetration could make this a particularly promising avenue for the development of new treatments for neurodegenerative diseases.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

Understanding the structure-activity relationships of 8-fluoroquinazoline derivatives is crucial for the rational design of more potent and selective drug candidates.

The Impact of the 8-Fluoro Group

As previously mentioned, the fluorine atom at the 8-position plays a multifaceted role. Its electron-withdrawing nature can influence the overall electronic properties of the quinazoline ring system, which in turn affects its interactions with target proteins. In the context of kinase inhibition, the 8-fluoro group has been shown to contribute to enhanced inhibitory activity.[3]

Substitutions at the 2- and 4-Positions

The 2- and 4-positions of the quinazoline ring are key points for derivatization and have a significant impact on biological activity.

-

2-Position: Substitution at the 2-position with various aryl or heteroaryl groups can profoundly influence target selectivity and potency. For Aurora A kinase inhibitors, a 3-bromophenyl group at this position was found to be optimal for activity.[3]

-

4-Position: The substituent at the 4-position often plays a critical role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. A carboxylic acid group at this position has been shown to be important for the activity of some Aurora A kinase inhibitors.[3]

Table 2: General Structure-Activity Relationships for 8-Fluoroquinazoline Kinase Inhibitors

| Position | Substituent Effects |

| C2 | Aryl or heteroaryl groups are common. The nature of the substituent influences potency and selectivity. |

| C4 | Often involved in key interactions with the kinase hinge region. Amine or carboxylic acid functionalities are frequently employed. |

| C6, C7 | Substitution at these positions can be used to modulate solubility, pharmacokinetic properties, and target interactions. |

| C8 | The fluorine atom generally enhances potency and metabolic stability. |

Future Perspectives and Conclusion

The 8-fluoroquinazoline scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an ideal starting point for the design of novel therapeutics. While its application as a kinase inhibitor in oncology is well-documented, the emerging evidence of its potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, suggests that the full potential of this scaffold is yet to be realized.

Future research in this area will likely focus on:

-

Exploring Novel Biological Targets: Moving beyond kinase inhibition to systematically investigate the activity of 8-fluoroquinazoline libraries against a broader range of biological targets.

-

Developing More Efficient and Greener Synthetic Methodologies: The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could further streamline the synthesis of these valuable compounds.

-

Leveraging Computational Chemistry: The use of in silico methods for virtual screening, lead optimization, and prediction of ADMET properties will continue to accelerate the drug discovery process for this class of compounds.

References

- Al-Obaydi, F., & Al-Shammari, A. M. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629.

- Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., Abdeen, A., Ibrahim, S. F., Abdelrahaman, D., Mady, W., Roh, E. J., & Elkamhawy, A. (2022). 2-(3-Bromophenyl)

- Fayed, M. F., & Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 103-109.

- Gan, W., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6).

- Gil, C., et al. (2012). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. Journal of medicinal chemistry, 55(1), 338-348.

- Guan, L. P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 479-487.

- Kohlbauer, S., Xia, H., Grau, B. W., Wangen, C., Hahn, F., Nenajdenko, V. G., Marschall, M., & Tsogoeva, S. B. (2024). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. Synthesis, 56.

- Kohlbauer, S., Xia, H., Grau, B. W., Wangen, C., Hahn, F., Nenajdenko, V. G., Marschall, M., & Tsogoeva, S. B. (2024). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. Thieme.

- Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.

- Sławiński, J., & Szafrański, K. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2297.

- Taha, M. O., et al. (2007).

- Tsolaki, E., & Gavalas, A. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1459.

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Strategic Role of 8-Fluorine Substitution in Quinazoline Drug Design

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors. Among the various strategies employed to optimize the pharmacological profile of these molecules, the introduction of fluorine has become an indispensable tool.[1][2] This guide provides a detailed examination of the strategic incorporation of a fluorine atom at the 8-position of the quinazoline ring. We will explore the profound, context-dependent effects of this substitution on the molecule's physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profile. Drawing from field-proven insights and specific case studies, this document serves as a technical resource for researchers and drug development professionals seeking to leverage 8-fluorine substitution to overcome common challenges in drug design, such as metabolic instability and off-target activity.

Introduction: The Quinazoline Scaffold and the Fluorine Advantage

The quinazoline core, an aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery. Its structural rigidity and ability to present substituents in well-defined vectors make it an ideal framework for engaging with biological targets, most notably the ATP-binding site of protein kinases.[3] Consequently, numerous FDA-approved drugs, including gefitinib and erlotinib, are built upon this scaffold.[4][5]

However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, including poor metabolic stability, suboptimal potency, and inadequate selectivity. Medicinal chemists frequently turn to fluorine to address these issues.[2] The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for precise modulation of a molecule's characteristics without introducing significant steric bulk.[6][7] While fluorine can be incorporated at various positions, the C-8 position offers a unique opportunity to influence key molecular properties, as we will explore.

Foundational Principles: The Physicochemical Impact of 8-Fluorine Substitution

The decision to place a fluorine atom at the C-8 position is a deliberate one, aimed at predictably altering the molecule's electronic and physical nature. From a mechanistic standpoint, the effects are multifaceted.

Modulation of Basicity (pKa)

Fluorine is the most electronegative element, and its introduction onto the quinazoline's benzene ring exerts a powerful inductive electron-withdrawing effect.[6] When placed at the C-8 position, this effect propagates through the ring system to the basic nitrogen atoms at N1 and N3.

-

Causality: The electron-withdrawing nature of the 8-fluoro group decreases the electron density on the quinazoline nitrogens, making them less likely to accept a proton. This results in a lower pKa, reducing the basicity of the molecule.[6][7]

-

Practical Implications: Reduced basicity can be highly advantageous. Many kinase inhibitors are basic amines, which can lead to off-target effects (e.g., hERG channel inhibition) and lysosomotropism, where the compound becomes trapped in acidic lysosomes, reducing its availability to engage the target.[8] By attenuating basicity, an 8-fluoro substituent can improve a compound's safety profile and cellular distribution.

Altering Lipophilicity and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter governing a drug's absorption, distribution, and membrane permeability. The impact of fluorine on lipophilicity is context-dependent.

-

Causality: A single fluorine atom generally increases the lipophilicity of an aromatic ring.[1] This enhancement can improve passive membrane permeability and oral bioavailability.[1][9]

-

The Balance: While increased lipophilicity is often desirable, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.[1] The strategic placement at C-8 allows for a subtle, localized increase in lipophilicity that can be balanced with other polar groups on the molecule to achieve an optimal LogD profile for cell penetration and solubility.

Structure-Activity Relationship (SAR) and Target Engagement

The ultimate goal of these physicochemical modifications is to enhance the interaction between the drug and its biological target. The 8-fluoro group can directly and indirectly influence binding affinity and selectivity.

Direct Interactions within the Binding Pocket

The C-F bond, while not a classic hydrogen bond donor, can participate in favorable orthogonal multipolar and other electrostatic interactions with electron-deficient groups (e.g., amide backbones) in a protein's active site.[1] In a kinase inhibitor, for instance, the 8-fluoro group is positioned to interact with the solvent-exposed region or deeper pockets near the hinge-binding domain.

Blocking Metabolic "Soft Spots"

Perhaps the most powerful application of fluorination is to improve metabolic stability.[2][6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.

-

Mechanism: The C-H bond at the 8-position of the quinazoline ring can be a site of metabolic oxidation. By replacing this hydrogen with fluorine, we introduce a C-F bond that is exceptionally strong and resistant to enzymatic cleavage.[2] This effectively "shields" a metabolically vulnerable position, preventing the formation of inactive metabolites.

-

Consequence: Blocking this metabolic pathway can significantly increase the drug's half-life (t½) and overall exposure (Area Under the Curve, AUC), leading to a more durable therapeutic effect and potentially allowing for less frequent dosing.

The logical flow of designing and testing a fluorinated compound is illustrated below.

Caption: Workflow for designing and validating an 8-fluoroquinazoline analog.

Case Study: 8-Fluoroquinazoline as a Selective Aurora A Kinase Inhibitor

A compelling example of the benefits of 8-fluorine substitution can be found in the development of selective Aurora A kinase inhibitors, a promising target in oncology.[10] A study by Abuelizz et al. provides direct evidence of its impact.

Design Rationale

Starting from a known quinazoline scaffold, researchers designed a series of derivatives to enhance selectivity and potency for Aurora A kinase.[10] The introduction of a fluorine atom at the C-8 position was a key modification intended to probe its effect on inhibitory activity.

Synthesis Outline

The synthesis of the target compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) , follows a reliable and scalable route common for this class of molecules.

Caption: Simplified synthesis of an 8-fluoroquinazoline derivative.

Comparative Activity

The study systematically compared compounds with and without the 8-fluoro substituent. The results clearly demonstrated the positive contribution of the fluorine atom.

| Compound ID | 8-Position Substituent | Terminal Phenyl Substituent | Aurora A Kinase Inhibition (% @ 10µM) |

| 6a | H | H | 18.27 |

| 6c | H | 3-CH₃ | 21.33 |

| 6d | F | H | 39.54 |

| 6e | F | 3-Br | 69.81 |

Data sourced from Abuelizz et al., 2022.[10]

As the data shows, the presence of the fluorine atom in the quinazoline scaffold consistently led to an additional inhibitory effect.[10] Compound 6d (8-F, Phenyl-H) was more than twice as active as 6a (8-H, Phenyl-H). This effect was synergistic with other substitutions, as the most potent compound, 6e , featured both an 8-fluoro group on the core and a bromine on the terminal phenyl ring.[10] Molecular docking studies suggested that this enhanced activity was due to significant binding within the main pocket and favorable interactions with key amino acid residues.[11]

Standardized Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are self-validating methodologies for key in vitro assays.

Experimental Protocol 1: In Vitro Kinase Inhibitory Assay (Aurora A)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora A kinase.

-

Principle: This assay measures the amount of ATP consumed by the kinase during a phosphotransferase reaction. Luminescence is inversely proportional to kinase activity.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of Aurora A kinase in kinase buffer.

-

Prepare a 2X solution of substrate (e.g., a generic peptide substrate) and ATP in kinase buffer.

-

Serially dilute the test compound (and a positive control inhibitor, e.g., Alisertib) in DMSO, followed by a final dilution in kinase buffer. A 10-point, 3-fold dilution series starting from 100 µM is standard.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the test compound dilution to the appropriate wells.

-

Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction:

-

Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 20 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Read luminescence on a plate reader.

-

-

Data Analysis & Validation:

-

Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

-

Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Self-Validation Check: The Z'-factor for the assay plate should be ≥ 0.5, and the IC₅₀ of the positive control should be within the historically accepted range.

-

-

Experimental Protocol 2: Human Liver Microsomal Stability Assay

-

Objective: To determine the in vitro metabolic stability (half-life, t½) of a test compound.

-

Principle: The compound is incubated with liver microsomes (containing CYP enzymes) and a required cofactor (NADPH). The rate of disappearance of the parent compound is measured over time by LC-MS/MS.

-

Methodology:

-

Incubation Mixture Preparation:

-

In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

-

Prepare parallel wells without the NADPH cofactor as a negative control to check for non-enzymatic degradation.

-

-

Initiate Reaction:

-

Pre-warm the plate to 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

-

Data Analysis & Validation:

-

Plot the natural log of the percent remaining compound versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k.

-

Self-Validation Check: Include high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds. Their calculated half-lives must fall within established laboratory limits. The compound concentration in the "-NADPH" control wells should not decrease by more than 15% over the time course.

-

-

Conclusion and Future Perspectives

The strategic placement of a fluorine atom at the 8-position of the quinazoline scaffold is a powerful and validated tactic in modern drug design. It provides a subtle yet impactful method to modulate fundamental molecular properties, including basicity and metabolic stability. As demonstrated in the case of Aurora A kinase inhibitors, this single atomic substitution can lead to significant gains in target potency and an improved pharmacological profile.[10][11] The primary mechanisms—blocking metabolic oxidation and fine-tuning electronics—are well-understood principles that underscore the rationale behind this choice.

Looking forward, the continued development of novel synthetic methods for late-stage fluorination will further expand the ability of medicinal chemists to apply this strategy.[12][13] As our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the precise placement of fluorine, including at the C-8 position, will remain a key element in the rational design of next-generation quinazoline-based therapeutics.

References

- Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link]

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Retrieved from [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

-

PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2023). Structure activity relationship map of target compounds. Retrieved from [Link]

-

lebbyac. (n.d.). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Retrieved from [Link]

-

Biology Discussion. (2017). Fluoroquinolones: Pharmacokinetics and Resistance. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

-

MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

-

SIOC Journals. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

-

World Health Organization. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]

-

MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetic characteristics of newer fluoroquinolones indicating that lower MICs to Streptococcus pneumoniae correspond with increased susceptibility to these agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

Dove Press. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]

-

Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

-

New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Scientific Scholar. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

-

ResearchGate. (2017). Pharmacokinetic Parameters for Fluoroquinolone Antibacterial Agents... | Download Table. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Retrieved from [Link]

-

Dove Press. (2009). Review of erlotinib in the treatment of advanced non-small cell lung cancer. Retrieved from [Link]

-

Dove Press. (2011). Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

-

Drugs.com. (n.d.). Erlotinib hydrochloride: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

-

Dove Press. (2005). Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlotinib - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

A Comparative Technical Guide to 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged structure is paramount in modulating biological activity. This in-depth technical guide provides a comparative analysis of two key fluorinated quinazoline intermediates: 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline. We will explore their synthesis, comparative reactivity in nucleophilic substitution reactions, and their applications as versatile building blocks in the development of novel therapeutics. This guide aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of these important heterocyclic compounds.

Introduction: The Strategic Importance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The fusion of a pyrimidine ring with a benzene ring creates a unique electronic landscape that is amenable to diverse chemical modifications. The introduction of halogen atoms, particularly chlorine and fluorine, at specific positions on the quinazoline core serves as a powerful tool for medicinal chemists. Chlorine atoms act as versatile leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Fluorine substitution, on the other hand, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[4] This guide focuses on the 8-fluoro substituted quinazoline core, a structural motif of growing interest in drug discovery.[4]

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis and for predicting the properties of their derivatives.

| Property | 2-Chloro-8-fluoroquinazoline | 2,4-dichloro-8-fluoroquinazoline |

| Molecular Formula | C₈H₄ClFN₂ | C₈H₃Cl₂FN₂ |

| Molecular Weight | 182.58 g/mol | 217.03 g/mol |

| Appearance | Solid (predicted) | White to off-white solid |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Reactivity | The chlorine at the 2-position is susceptible to nucleophilic substitution, though generally less reactive than the 4-position of the dichloro analogue. | The chlorine at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. |

Synthesis of Key Intermediates

Proposed De Novo Synthesis of 2-Chloro-8-fluoroquinazoline

A potential synthetic pathway to 2-Chloro-8-fluoroquinazoline starts from 2-amino-3-fluorobenzonitrile. This approach involves the construction of the pyrimidine ring followed by chlorination.

Step 1: Synthesis of 8-fluoroquinazolin-2(1H)-one

This step involves the cyclization of 2-amino-3-fluorobenzonitrile. While a specific procedure for this substrate is not detailed, a general method for the synthesis of quinazolinones from aminobenzonitriles can be adapted.

Experimental Protocol: Synthesis of 8-fluoroquinazolin-2(1H)-one (Hypothetical)

-

To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, add an excess of urea (2.0-3.0 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 8-fluoroquinazolin-2(1H)-one.

Step 2: Chlorination to 2-Chloro-8-fluoroquinazoline

The conversion of the quinazolinone to the 2-chloroquinazoline can be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-8-fluoroquinazoline (Hypothetical)

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-fluoroquinazolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-8-fluoroquinazoline.

Caption: Proposed de novo synthesis of 2-Chloro-8-fluoroquinazoline.

Synthesis of 2,4-dichloro-8-fluoroquinazoline

The synthesis of 2,4-dichloro-8-fluoroquinazoline typically starts from 2-amino-3-fluorobenzoic acid and proceeds via a 8-fluoroquinazoline-2,4(1H,3H)-dione intermediate. This method is analogous to the synthesis of other 2,4-dichloroquinazolines.[5][6]

Step 1: Synthesis of 8-fluoroquinazoline-2,4(1H,3H)-dione

This cyclization is achieved by reacting 2-amino-3-fluorobenzoic acid with a source of the C2-N3 unit, commonly urea or sodium cyanate.

Experimental Protocol: Synthesis of 8-fluoroquinazoline-2,4(1H,3H)-dione

-

To a suspension of 2-amino-3-fluorobenzoic acid (1.0 eq) in water, add a solution of sodium cyanate (2.5 eq) in water dropwise with vigorous stirring.

-

After stirring at room temperature, add a concentrated solution of sodium hydroxide and cool the mixture.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash thoroughly with water, and air-dry to obtain 8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Dichlorination to 2,4-dichloro-8-fluoroquinazoline

The dione is then chlorinated at both the 2- and 4-positions using a strong chlorinating agent.

Experimental Protocol: Synthesis of 2,4-dichloro-8-fluoroquinazoline

-

Suspend 8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Add N,N-diethylaniline (1.0-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux for several hours to overnight.

-

Remove the excess POCl₃ by rotary evaporation.

-

Carefully pour the residue into a mixture of ice and water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-8-fluoroquinazoline.

Caption: Synthesis of 2,4-dichloro-8-fluoroquinazoline.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of chloro-substituted quinazolines in medicinal chemistry lies in their ability to undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. The reactivity of the chloro substituents in 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline differs significantly.

Reactivity of 2,4-dichloro-8-fluoroquinazoline: Regioselectivity is Key

In 2,4-dichloro-8-fluoroquinazoline, the chlorine atom at the 4-position is markedly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a well-established principle in quinazoline chemistry and is attributed to the greater electron deficiency at the C4 position, which is further influenced by the nitrogen atom at position 3.[7] This allows for sequential and controlled functionalization of the quinazoline core.

General Reaction Scheme:

Mild reaction conditions, such as stirring with an amine in a polar solvent like ethanol or isopropanol at room temperature or with gentle heating, will typically result in selective substitution at the C4 position. Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures, stronger bases, or the use of metal catalysis.

Caption: Sequential nucleophilic substitution on 2,4-dichloro-8-fluoroquinazoline.

Reactivity of 2-Chloro-8-fluoroquinazoline

In 2-Chloro-8-fluoroquinazoline, the single chloro substituent at the 2-position is available for nucleophilic displacement. However, as noted above, the C2 position is inherently less reactive than the C4 position. Therefore, reactions with nucleophiles may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) compared to the substitution at the C4 position of the dichloro analogue. This differential reactivity is a critical consideration in synthetic planning.

General Reaction Scheme:

Applications in Drug Discovery and Medicinal Chemistry

Both 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline are valuable precursors for the synthesis of biologically active molecules. The 2,4-disubstituted quinazoline scaffold, in particular, is found in numerous approved drugs and clinical candidates, most notably as kinase inhibitors in oncology.[8][9]

The ability to sequentially introduce different substituents at the C4 and C2 positions of 2,4-dichloro-8-fluoroquinazoline allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.[10][11] For instance, the C4 position is often functionalized with an aniline or a similar group to interact with the hinge region of a kinase active site, while the C2 position can be modified to improve solubility, cell permeability, or to target other regions of the protein.

2-Chloro-8-fluoroquinazoline, on the other hand, provides a scaffold for the synthesis of 2-substituted quinazolines. This allows for the exploration of a different chemical space where the 4-position remains unsubstituted.

The presence of the 8-fluoro substituent in both molecules is of particular importance. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

Conclusion

2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline are key heterocyclic building blocks with distinct yet complementary roles in drug discovery. The dichloro derivative offers a platform for regioselective, sequential functionalization, enabling the synthesis of diverse 2,4-disubstituted quinazolines. The monochloro analogue, while less reactive, provides access to 2-substituted quinazolines. A thorough understanding of their synthesis and comparative reactivity is crucial for medicinal chemists aiming to leverage the privileged quinazoline scaffold in the design and development of novel therapeutics. The strategic incorporation of the 8-fluoro substituent further enhances the potential of these intermediates to yield drug candidates with improved pharmacological properties.

References

- Al-Otaibi, F., & El-Sayed, N. N. E. (2021). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 242, 109703.

- Patel, A. B., Patel, P. R., Patel, K. C., & Prajapati, K. J. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227-233.

- BenchChem. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.

- Mohamed, T., & Rao, P. P. N. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. European Journal of Medicinal Chemistry, 126, 823-843.

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Zhang, J., Wang, L., & Wang, S. (2018). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 23(7), 1636.

- Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 037-042.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules, 26(16), 4983.

- de Oliveira, R. B., de Lima, G. M., & de Faria, A. R. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 133.

- Sridhar, J., & Kumar, A. (2021). The Medicinal Functionality of Quinazolines.

- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.

- D'Annessa, I., Coletta, A., & Di Stefano, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7851.

- Patel, A. B., Patel, P. R., Patel, K. C., & Prajapati, K. J. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227-233.

- Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456.

- Al-Salahi, R., & Marzouk, M. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6614-6657.

- Khan, I., & Zaib, S. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589.

- El-Damasy, A. K., & Ke, S. (2022).

- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.

- Moghadam, E. S., et al. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. Scientific Reports, 14(1), 1-16.

- PubChem. (n.d.). 2-Chloro-8-fluoroquinoline.

- Al-Majid, A. M., & El-Faham, A. (2023).

- Asadipour, A., & Fassihi, A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 857-866.

- bioRxiv. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.

- Zhang, Y., et al. (2018). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090.

- Kumar, A., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Chemical and Pharmaceutical Research, 10(7), 1-10.

- El-Gaby, M. S. A. (2011). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. International Journal of Organic Chemistry, 1(4), 193-219.

- Connolly, D. J., et al. (2005). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 15(18), 4154-4158.

- ChemicalBook. (n.d.). 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum.

- Wikipedia. (n.d.). 2-Chloroquinoline.

- Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.

- Sigma-Aldrich. (n.d.). 4-Chloro-8-fluoroquinazoline.

- Google Patents. (n.d.).

- El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1365-1376.

- Barbon, S. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 134-143.

- Google Patents. (n.d.).

- PubChem. (n.d.). 2,4-Dichloroquinazoline.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. longdom.org [longdom.org]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Metabolic Stability of 8-Fluoroquinazoline Derivatives: A Strategic Guide

Topic: Metabolic Stability of 8-Fluoroquinazoline Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The quinazoline scaffold is a privileged structure in kinase inhibitor design (e.g., Gefitinib, Erlotinib, Vandetanib), yet it frequently suffers from rapid oxidative clearance and lysosomal trapping due to the high basicity of the N1-nitrogen. The introduction of a fluorine atom at the C8-position ("8-fluoro") has emerged as a critical bioisosteric strategy. This guide details the mechanistic basis for 8-fluoro substitution, providing evidence-based protocols to assess its impact on metabolic stability, pKa modulation, and the mitigation of reactive metabolite formation.

Part 1: The Medicinal Chemistry of 8-Fluoroquinazolines

The "Fluorine Effect" on the Quinazoline Core

The C8-position of the quinazoline ring is electronically coupled to the N1-nitrogen. Substitution here exerts a profound effect on the physicochemical properties of the entire scaffold.

-

Metabolic Blockade (Site-Specific): The C8-H bond is a potential site for CYP450-mediated aromatic hydroxylation. Replacing C-H (bond energy ~98 kcal/mol) with C-F (bond energy ~116 kcal/mol) effectively blocks metabolism at this position. Unlike 8-alkoxy groups (e.g., 8-OMe), which are prone to rapid O-dealkylation, the 8-F moiety is metabolically inert.

-

pKa Modulation & Lysosomotropism: The N1-nitrogen of quinazoline is typically basic (pKa ~5.5–7.0 depending on substitution). Highly basic compounds often suffer from high volume of distribution (

) due to lysosomal trapping, which can reduce free drug concentration in plasma.-

Mechanism:[1] Fluorine at C8 is strongly electron-withdrawing (Inductive effect,

). This pulls electron density away from the N1-nitrogen, lowering its pKa by approximately 1.0–1.5 log units. -

Outcome: Reduced basicity decreases lysosomal accumulation and often improves metabolic stability by altering the binding affinity to CYP450 heme centers, which often prefer basic substrates (e.g., CYP2D6).

-

Mitigation of Reactive Metabolites

Quinazolines with electron-donating groups at C6/C7 (common in EGFR inhibitors) can undergo bioactivation to form electrophilic quinone imines . These reactive species can covalently bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity.[2]

-

The 8-F Shield: The electron-withdrawing nature of 8-F deactivates the aromatic ring, raising the oxidation potential required to form the quinone imine intermediate. This steric and electronic shielding significantly reduces the liability of glutathione adduct formation.

Part 2: Metabolic Pathways & Liabilities

The following diagram illustrates the divergent metabolic fates of 8-H vs. 8-F quinazolines.

Figure 1: Divergent metabolic pathways. The 8-F substitution blocks direct hydroxylation and electronically suppresses quinone imine formation.

Part 3: Experimental Assessment Protocols

To validate the stability conferred by the 8-fluoro group, a rigorous screening cascade is required.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

Protocol:

-

Preparation: Prepare liver microsomes (human/mouse/rat) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 minutes. Note: 1 µM is used to ensure first-order kinetics.

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

Reactive Metabolite Trapping (GSH Adduct Assay)

Crucial for 8-fluoro derivatives to prove they mitigate bioactivation risks.

Protocol:

-

Incubation: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

-

Time: Incubate for 60 minutes at 37°C.

-

Detection: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).

-

Interpretation: Presence of GSH adducts indicates formation of reactive quinone imines.[3] Compare peak area ratio of (GSH-Adduct / Internal Standard) between 8-H and 8-F analogs.

Part 4: Data Analysis & Case Studies

Comparative Stability Profile

The following table summarizes the expected impact of 8-substitution on metabolic parameters, derived from structure-activity relationship (SAR) data in kinase inhibitor optimization.

| Parameter | 8-H (Unsubstituted) | 8-OMe (Alkoxy) | 8-F (Fluoro) |

| Metabolic Site | Vulnerable to C8-hydroxylation | High liability (O-dealkylation) | Blocked |

| pKa (N1) | ~ 6.8 (Basic) | ~ 7.0 (More Basic) | ~ 5.6 (Less Basic) |

| LogD (7.4) | Moderate | Moderate/Low | High |

| CYP Inhibition | Moderate (CYP2D6/3A4) | High (Competitive substrate) | Low |

| Reactive Met. | Moderate Risk | High Risk (Quinone Imine) | Low Risk |

Workflow for Stability Optimization

Use this logic flow to decide when to incorporate the 8-fluoro motif.

Figure 2: Decision tree for incorporating 8-fluoro substitution during lead optimization.

References

-

Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Discusses the instability of fluoroanilino-quinazolines and the contrast with core stability.

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Source: PubMed / PMC URL:[Link] Relevance: Demonstrates the potency and structural advantages of the 8-fluoroquinazoline scaffold in kinase inhibition.

-

Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link] Relevance:[3][4][5][6][7][8][9][10][11][12] Highlights the use of 6-fluoro and 8-position modifications to improve metabolic stability and solubility.

-

Metabolism and Toxicity of Fluorine Compounds. Source: Fluoride Alert / ACS URL:[Link] Relevance:[3][4][5][6][7][9][10][12] Provides the fundamental physical organic chemistry perspective on how fluorine modulates pKa and blocks metabolic soft spots.

-

Identification of Multiple Glutathione Conjugates of 8-amino-tetrahydroisoquinoline (Nomifensine). Source: PubMed URL:[Link] Relevance: Serves as a protocol reference for the identification of reactive metabolites (aniline/arene oxidation) using GSH trapping, applicable to the quinazoline scaffold.

Sources

- 1. Identification of multiple glutathione conjugates of 8-amino- 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations: evidence of the bioactivation of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pharmafocusasia.com [pharmafocusasia.com]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of fluorinated quinazoline intermediates

Title: Strategic Fluorination of Quinazoline Intermediates: Chemical Properties, Synthesis, and Reactivity in Drug Design

Executive Summary

This technical guide analyzes the chemical behavior of fluorinated quinazoline intermediates, a privileged scaffold in kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib and Afatinib). We explore how the high electronegativity and small atomic radius of fluorine modulate the physicochemical properties (pKa, LogP) and reactivity profiles (

The Fluorine Effect on the Quinazoline Scaffold[1][2]

The incorporation of fluorine into the quinazoline bicyclic system is not merely a structural modification but a strategic electronic tuning of the pharmacophore.

Electronic Modulation and pKa Shifts

The quinazoline core possesses two nitrogen atoms: N1 and N3. In the un-substituted scaffold, N1 is the primary basic center (

-

Inductive Effect (-I): Fluorine at the C6 or C7 position exerts a strong electron-withdrawing inductive effect through the

-framework. This reduces the electron density available at N1 and N3, lowering the basicity of the system. -

Consequence: A lower

reduces the fraction of ionized drug at physiological pH (7.4), often enhancing membrane permeability (passive diffusion) while maintaining solubility via the remaining polar surface area.

Activation of the C4 Position

The C4 position of quinazoline is inherently electrophilic due to the imine-like character of the N3-C4 bond.

-

Electrophilicity Enhancement: Fluorine substitution on the benzenoid ring (positions 5, 6, 7, or 8) further depletes electron density from the pyrimidine ring via the -I effect.

-

Reactivity: This makes the C4-carbon significantly more susceptible to nucleophilic attack, facilitating the critical

reaction used to attach the aniline tail found in many kinase inhibitors.

Table 1: Comparative Physicochemical Trends (H vs. F Substitution)

| Property | Unsubstituted Quinazoline | 6-Fluoroquinazoline | Mechanistic Driver |

| C4 Electrophilicity | Moderate | High | -I effect stabilizes the Meisenheimer intermediate. |

| Basicity (pKa) | ~3.5 (N1) | < 3.0 (N1) | Electron withdrawal reduces lone pair availability. |

| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.4) | C-F bond is more lipophilic than C-H; reduced H-bond basicity. |

| Metabolic Stability | Low (C6 oxidation prone) | High | C-F bond energy (116 kcal/mol) blocks CYP450 oxidation. |

Synthetic Routes & Regioselectivity[3]

The synthesis of fluorinated quinazolines typically follows a convergent route , where the fluorine atom is introduced early via the starting material (fluorinated anthranilic acid) rather than late-stage fluorination, which lacks regioselectivity.

The Convergent Workflow

The industry-standard approach involves the cyclization of 2-amino-benzamides or anthranilic acids, followed by activation of the C4-hydroxyl (tautomeric oxo) group.

Figure 1: Convergent synthesis of the 4-chloro-6-fluoroquinazoline intermediate. The fluorine atom is pre-installed to ensure regiochemical purity.

Experimental Protocol: Synthesis of 4-Chloro-6-Fluoroquinazoline

Role: This protocol generates the "warhead" intermediate used to couple with anilines for EGFR inhibitors.

Safety Warning:

Materials

-

6-Fluoroquinazolin-4(3H)-one (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 - 10.0 eq, solvent/reagent) -

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) (Extraction solvent)

-

Sat.

(Neutralization)

Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube, suspend 6-fluoroquinazolin-4(3H)-one (5.0 g, 30.5 mmol) in -

Catalysis: Add catalytic DMF (3 drops). Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction. -

Reaction: Heat the mixture to reflux (

) for 3–5 hours. The suspension will clear as the starting material is consumed and converted to the soluble chloro-intermediate. -

Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexane). The starting material (polar) should disappear, replaced by a less polar spot (product).

-

Quenching (Critical): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess

.-

Self-Validating Step: The residue should be a thick oil/semi-solid.

-

Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

to prevent hydrolysis of the reactive C-Cl bond.

-

-

Workup: Neutralize the aqueous slurry with sat.

to pH 7–8.[1] Extract immediately with DCM ( -

Purification: Dry organic layers over anhydrous

, filter, and concentrate. The resulting solid is typically sufficiently pure (>95%) for the next

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The utility of 4-chloro-6-fluoroquinazoline lies in its reactivity toward aniline nucleophiles.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The fluorine at C6 plays a crucial role here:

-

Addition: The aniline nucleophile attacks C4. The transition state leads to a Meisenheimer complex. The C6-fluorine (-I effect) stabilizes the negative charge delocalized onto the N1/N3 atoms and the ring system.

-

Elimination: Re-aromatization expels the chloride ion.

Figure 2:

Metabolic Blocking

In non-fluorinated quinazolines, the C6 and C7 positions are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).

-

The Fluorine Block: Replacing C-H with C-F blocks this pathway because the C-F bond is metabolically inert under typical physiological conditions. This extends the half-life (

) of the drug.

References

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link

-

Li, S., et al. (2022).[2] A Direct Method for Synthesis of Fluorinated Quinazolinones. Synthesis. Link

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

-

BenchChem Protocols. (2025). Synthesis of 4-chloro-quinazoline derivatives via Vilsmeier-Haack activation. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Suzuki coupling protocols for 2-Chloro-8-fluoroquinazoline

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 2-Chloro-8-fluoroquinazoline Scaffolds

Introduction & Mechanistic Rationale

The 2-chloro-8-fluoroquinazoline scaffold is a privileged intermediate in the synthesis of EGFR, VEGFR, and Aurora kinase inhibitors. While the C4-position of the quinazoline ring is highly reactive toward nucleophilic aromatic substitution (

The "8-Fluoro" Effect

In standard quinazolines, the C2-chlorine bond is relatively inert compared to C4. However, the C8-fluorine atom exerts a strong inductive electron-withdrawing effect (-I).

-

Electronic Activation: This lowers the energy of the

orbital at C2, theoretically facilitating the oxidative addition of Palladium(0). -

Hydrolytic Instability: Paradoxically, this same activation makes the C2-Cl bond susceptible to hydrolysis by aqueous bases (forming the inactive quinazolinone) before the coupling can occur.

-

Steric Environment: The C8-F is peri to N1, potentially influencing the bite angle of bulky ligands during the coordination phase.

Therefore, the success of this reaction relies on a kinetic race: Oxidative Addition (Pd) > Hydrolysis (OH⁻) .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the electronic influence of the 8-fluoro substituent during the rate-limiting oxidative addition step.

Figure 1: Catalytic cycle highlighting the electronic activation of the substrate by the 8-fluoro substituent.

Experimental Protocols

The following protocols are tiered based on the difficulty of the coupling partner.

Protocol A: The "Robust" System (High Success Rate)

Best for: Phenyl boronic acids, electron-rich aryl boronates. Rationale: Pd(dppf)Cl₂ is resistant to air and moisture, and the ferrocenyl ligand prevents rapid catalyst decomposition. Dioxane is used to solubilize the quinazoline, which can be poorly soluble.

| Component | Equivalents/Conc. | Notes |

| Substrate | 1.0 equiv | 2-Chloro-8-fluoroquinazoline |

| Boronic Acid | 1.2 - 1.5 equiv | Excess compensates for homocoupling |

| Catalyst | 5 mol% | Pd(dppf)Cl₂·DCM |

| Base | 2.0 equiv | 2M Na₂CO₃ (aq) |

| Solvent | 0.1 M | 1,4-Dioxane : Water (4:1) |

| Temp/Time | 90°C | 4–12 Hours |

Step-by-Step:

-

Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill with Nitrogen (

) three times. -

Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

-

Seal and heat to 90°C.

-

Critical Check: Monitor TLC/LCMS at 1 hour. If significant hydrolysis (formation of 8-fluoroquinazolin-2-one) is observed, switch to Protocol B.

Protocol B: The "Advanced" System (Sterically Hindered/Heterocycles)

Best for: Heteroaryl boronic acids (pyridines, pyrazoles), ortho-substituted rings. Rationale:[1][2][3][4] XPhos Pd G2 is a Buchwald precatalyst that generates a highly active monoligated Pd(0) species.[5] This system is essential for overcoming the steric bulk of the 8-fluoro group if the incoming boronic acid is also hindered. Phosphate base is gentler than carbonate, reducing hydrolysis risk.

| Component | Equivalents/Conc. | Notes |

| Substrate | 1.0 equiv | |

| Boronic Acid | 1.5 equiv | Heteroaryls are prone to protodeboronation |

| Catalyst | 2-3 mol% | XPhos Pd G2 |

| Base | 2.0 equiv | K₃PO₄ (0.5M aq or solid) |

| Solvent | 0.1 M | THF : Water (10:1) or n-Butanol |

| Temp/Time | 60°C - 80°C | 2–6 Hours |

Step-by-Step:

-

Combine substrate, boronic acid, and K₃PO₄ (solid) in a vial.[1]

-

Add solvent (THF/Water mix) and degas by bubbling

for 5 mins. -

Add XPhos Pd G2 rapidly against a counter-flow of

. -

Heat to 60°C. Note: XPhos activates at lower temperatures; overheating promotes deboronation of the coupling partner.

Troubleshooting & Optimization

Common failure modes for 8-fluoroquinazolines and their remedies.

| Issue | Diagnosis | Solution |

| Hydrolysis | LCMS shows M-Cl + 17 mass (OH). | Eliminate Water. Use anhydrous Cs₂CO₃ or K₃PO₄ in pure DMF or Dioxane. |

| Protodeboronation | Boronic acid disappears; Substrate remains. | Switch to Boronate Ester or MIDA Boronate. Lower reaction temp to 60°C. Use Protocol B. |

| Stalled Reaction | Catalyst death (Pd black precipitates). | Add Ligand. Add 2-5 mol% free ligand (e.g., dppf or XPhos) to stabilize the active species. |

| Regioselectivity | Coupling at C4 instead of C2. | Substrate Check. Ensure C4 is blocked (e.g., C4-amine) before attempting C2 coupling. C4-Cl reacts before C2-Cl. |

Decision Workflow

Use this logic tree to select the appropriate condition for your specific coupling partner.

Figure 2: Workflow for selecting reaction conditions based on boronic acid sterics and stability.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025).[6][7][8][9] Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[10] Chemical Reviews, 95(7), 2457–2483. (1995).[10] Link

-

Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980. (2009). Link

-

Balsera, B., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Molecules, 26(19), 6038. (2021). Link

-

Sigma-Aldrich. XPhos Pd G2 Product & Protocol Sheet.Link

Sources